molecular formula C16H21FN2O3 B2586700 (S)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate CAS No. 1286208-05-6

(S)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2586700
CAS No.: 1286208-05-6
M. Wt: 308.353
InChI Key: FTGOZNIDLXZUMV-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate is a chiral pyrrolidine derivative of significant interest in scientific research and development. This compound features a stereospecific (S) configuration at the pyrrolidine ring and a 4-fluorobenzoyl substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry. The tert-butyloxycarbonyl (Boc) group serves as a fundamental protecting group for amines, offering stability under a wide range of reaction conditions and allowing for selective deprotection under mild acidic conditions. This scaffold is primarily utilized as a key building block in the synthesis of more complex, biologically active molecules . Compounds with this core structure are investigated for their potential to interact with various biological targets, including enzymes and receptors . The fluorinated aromatic ring can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, which are critical parameters in drug discovery efforts for conditions such as neurodegenerative diseases . Researchers value this reagent for constructing molecular libraries and exploring structure-activity relationships (SAR) in the development of novel therapeutic candidates, including inhibitors of specific enzymatic pathways . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(4-fluorobenzoyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-13-8-9-19(10-13)14(20)11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3,(H,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGOZNIDLXZUMV-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride and a suitable base.

    Attachment of the Tert-Butyl Carbamate Moiety: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The fluorobenzoyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound's structure allows for modulation of biological activity through the fluorine atom, which can enhance membrane permeability and influence pharmacokinetics. Fluorinated compounds are known for their improved metabolic stability and bioavailability, making them valuable in drug design .
    • Case studies have shown that compounds with similar structures exhibit activity against various biological targets, including enzymes and receptors involved in diseases like cancer and neurological disorders .
  • Synthesis of Enantiopure Compounds :
    • (S)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate serves as an intermediate in the synthesis of enantiopure non-natural alpha-amino acids. This is crucial for developing therapeutics that require specific stereochemistry for efficacy .
    • The compound has been utilized in the synthesis of various peptide analogs, enhancing the diversity of peptide libraries for drug screening .

Synthetic Applications

  • Organic Synthesis :
    • The compound is employed as a protecting group in peptide synthesis. The tert-butyl carbamate moiety can be selectively removed under mild conditions, allowing for the functionalization of amino acids without compromising their integrity .
    • Its utility extends to solid-phase peptide synthesis, where it aids in the introduction of specific functional groups at desired positions within a peptide sequence .
  • Fluorination Reactions :
    • The presence of the fluorobenzoyl group enables specific reactions that exploit the unique properties of fluorine, such as increased electrophilicity and stability. This has implications in designing new fluorinated drugs with enhanced properties .

Case Studies

Study TitleFocusFindings
"Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry"Investigates fluorinated compoundsHighlights improved bioactivity and stability due to fluorine substitution
"Synthesis of Enantiopure Non-Natural Alpha-Amino Acids"Synthesis methodsDemonstrates the role of this compound as a key intermediate
"Solid-phase Preparation of Peptide Libraries"Peptide synthesis techniquesShows how the compound facilitates diverse peptide synthesis for drug discovery

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally distinguished from analogs by its 4-fluorobenzoyl substituent and pyrrolidine-carbamate backbone. Key comparisons include:

Substituent Effects on Properties

  • Halogen Influence: The 4-fluoro substituent in the target compound confers higher electronegativity and metabolic resistance compared to the 4-chloro analog ().
  • Benzoyl vs. Benzyl : The benzoyl group (C=O) in the target compound increases polarity and hydrogen-bonding capacity relative to the benzyl (CH₂) group in analogs like (S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate, which may alter solubility and membrane permeability .
  • Core Structure : The pyrrolidine-carbamate backbone offers greater rigidity compared to cysteine-ester derivatives (e.g., 4e in ), influencing conformational stability and pharmacokinetic profiles .

Physicochemical and Application Differences

  • Lipophilicity: The 4-fluorobenzoyl group increases logP compared to non-fluorinated analogs, favoring blood-brain barrier penetration for CNS-targeted applications .
  • Stability : The pyrrolidine-carbamate structure likely enhances hydrolytic stability over cysteine-ester derivatives, which may degrade under acidic conditions .
  • Biological Relevance : Fluorinated analogs are prioritized in drug design for their resistance to oxidative metabolism, as demonstrated in studies on N-acetylcysteine derivatives ().

Biological Activity

(S)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate, with the CAS number 1286208-05-6, is a chemical compound that has garnered interest for its potential biological activities. This article delves into its structural characteristics, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21FN2O3C_{16}H_{21}FN_{2}O_{3} with a molecular weight of 308.35 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and a 4-fluorobenzoyl moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC16H21FN2O3
Molecular Weight308.35 g/mol
CAS Number1286208-05-6
Purity≥95%

Antidiabetic Potential

Research indicates that related compounds can exhibit significant antidiabetic effects through mechanisms such as inhibition of glucose transporters or modulation of insulin secretion. For instance, studies on similar carbamate derivatives show potential in enhancing glucose-dependent insulin secretion from pancreatic beta-cells .

Case Studies and Research Findings

  • Antihyperglycemic Activity : A study involving similar compounds demonstrated that they could effectively reduce blood glucose levels in diabetic models by inhibiting sodium-glucose co-transporters (SGLTs). This suggests that this compound may possess similar antihyperglycemic properties .
  • Cytotoxicity Studies : In vitro studies have shown that compounds with a pyrrolidine structure can exhibit cytotoxic effects against various cancer cell lines. While direct data on this specific compound is lacking, the structural similarity to known active compounds warrants further investigation .
  • Neuroprotective Effects : Some carbamate derivatives have been reported to provide neuroprotective benefits in models of neurodegeneration. The potential for this compound to influence neurological pathways could be an area for future research .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (S)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate, and how is structural confirmation achieved?

The compound is typically synthesized via a multi-step process involving carbamate formation and fluorobenzoylation. For example, tert-butyl carbamate derivatives with fluorinated aromatic groups are prepared by reacting pyrrolidine intermediates with 4-fluorobenzoyl chloride under basic conditions. Structural confirmation relies on 1^1H NMR and 13^13C NMR to verify regioselectivity, while high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity is assessed via HPLC (>95% in most cases) .

Q. What analytical techniques are critical for characterizing the stereochemical integrity of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is essential to confirm enantiomeric purity. Polarimetry and circular dichroism (CD) spectroscopy may supplement this analysis. For crystalline derivatives, X-ray crystallography provides definitive stereochemical assignment. These methods are critical given the compound’s (S)-configuration at the pyrrolidine ring .

Q. How do researchers evaluate the solubility and stability of this compound under experimental conditions?

Solubility is tested in common solvents (e.g., DMSO, methanol, chloroform) using nephelometry or UV-Vis spectroscopy. Stability studies involve incubating the compound at varying pH levels (e.g., simulated gastric fluid at pH 2, phosphate buffer at pH 7.4) and analyzing degradation products via LC-MS. Tert-butyl carbamates are generally stable in neutral conditions but may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what are common pitfalls in stereochemical control?

Enantioselective synthesis employs chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries. For instance, asymmetric hydrogenation of pyrrolidine precursors using Ru-BINAP catalysts achieves >90% enantiomeric excess (ee). Pitfalls include racemization during acyl transfer steps; mitigating this requires low-temperature reactions (<0°C) and inert atmospheres. Monitoring ee via chiral HPLC at intermediate stages is critical .

Q. What strategies are used to study the biological activity of this compound, particularly in protein-targeting applications?

The tert-butyl carbamate group serves as a protective moiety in prodrug designs. For example, in proteolysis-targeting chimeras (PROTACs), the compound’s fluorobenzoyl group may facilitate target protein binding, while the carbamate enables conjugation to E3 ligase ligands. Biological evaluation involves in vitro binding assays (e.g., SPR, ITC) and cellular degradation studies (Western blotting for target protein levels) .

Q. How do researchers resolve contradictions in reactivity data between this compound and structurally similar analogs?

Discrepancies (e.g., unexpected hydrolysis rates or byproduct formation) are investigated via computational modeling (DFT for transition-state analysis) and isotopic labeling (e.g., 18^{18}O tracing in hydrolysis studies). Comparative studies with analogs (e.g., para-chlorobenzoyl vs. 4-fluorobenzoyl derivatives) identify electronic effects of substituents on reaction pathways .

Q. What advanced purification techniques are recommended for isolating high-purity (>99%) this compound?

Preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) achieves high purity. For enantiomeric separation, simulated moving bed (SMB) chromatography is effective. Recrystallization from tert-butyl methyl ether (MTBE)/hexane mixtures improves crystalline purity .

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